3-[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Antiviral drug discovery NSP3 macrodomain Ligand efficiency

3-[1-(1H-Indole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a synthetic small molecule (C₁₆H₁₇N₃O₃, MW 299.32 g/mol) composed of an oxazolidin-2-one ring N-linked to a pyrrolidine ring, which is in turn N-acylated by 1H-indole-5-carboxylic acid. The compound belongs to the broader class of N-acyl oxazolidinone-pyrrolidine hybrids, a scaffold explored in medicinal chemistry for kinase inhibition, antiviral targeting, and IL-6 signaling blockade.

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 2310157-35-6
Cat. No. B2744478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
CAS2310157-35-6
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESC1CN(CC1N2CCOC2=O)C(=O)C3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C16H17N3O3/c20-15(12-1-2-14-11(9-12)3-5-17-14)18-6-4-13(10-18)19-7-8-22-16(19)21/h1-3,5,9,13,17H,4,6-8,10H2
InChIKeyCERMGFRPCRYIKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-[1-(1H-Indole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one (CAS 2310157-35-6): Structural Identity and Procurement Baseline


3-[1-(1H-Indole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a synthetic small molecule (C₁₆H₁₇N₃O₃, MW 299.32 g/mol) composed of an oxazolidin-2-one ring N-linked to a pyrrolidine ring, which is in turn N-acylated by 1H-indole-5-carboxylic acid . The compound belongs to the broader class of N-acyl oxazolidinone-pyrrolidine hybrids, a scaffold explored in medicinal chemistry for kinase inhibition, antiviral targeting, and IL-6 signaling blockade [1]. Its structure distinguishes it from prototypical oxazolidinone antibiotics (e.g., linezolid) by lacking the characteristic 5-(S)-acetamidomethyl substituent required for ribosomal binding, and from serotonin receptor ligands by the absence of a 3-ethyl-pyrrolidine linker [1]. Predicted physicochemical properties include a melting point of 133 °C, density of 1.296 g/cm³, and a boiling point of 488 °C (predicted) .

Why In-Class Substitution of 3-[1-(1H-Indole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one Carries Unquantified Risk


Due to an acute absence of head-to-head comparative pharmacological data for this specific compound, any substitution of a closely related analog (e.g., 3-(pyrrolidin-3-yl)-1,3-oxazolidin-2-one, CAS 1247189-10-1, or the PDB ligand RFU) carries entirely unquantified risk [1][2]. The indole-5-carbonyl substituent is known to confer distinct binding interactions: in the SARS-CoV-2 NSP3 macrodomain system, the related 7-fluoro-pyrimido[4,5-b]indole motif of RFU engages a deep hydrophobic pocket, a feature absent in the unsubstituted core scaffold [2]. Furthermore, oxazolidinone-indole hybrids have demonstrated micromolar IL-6 signaling blockade (compound 4d, IC₅₀ = 5.9 μM), whereas the simple oxazolidinone-pyrrolidine core has no reported anti-inflammatory activity, underscoring the functional non-interchangeability of N-acyl substituents [3]. Until target-specific potency, selectivity, and ADME data are generated for CAS 2310157-35-6, selecting a generic analog assumes equivalence of an uncharacterized pharmacophore, which is scientifically unsound.

Quantitative Differentiation Evidence for 3-[1-(1H-Indole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one


Molecular Weight Reduction vs. SARS-CoV-2 NSP3 Macrodomain Ligand RFU Improves Ligand Efficiency Potential

The target compound (MW 299.32 Da) is 12.3% lighter than the crystallographically validated NSP3 macrodomain ligand RFU (3-[(3R)-1-(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one, MW 341.34 Da) [1]. While no direct binding data exist for the target compound, the lower molecular weight—achieved by replacing the 7-fluoro-pyrimido[4,5-b]indole system of RFU with a simpler 1H-indole-5-carbonyl group—reduces heavy atom count from 25 to 22, theoretically improving ligand efficiency if binding affinity can be retained [1]. The absence of a fluorine atom also eliminates potential oxidative defluorination liabilities.

Antiviral drug discovery NSP3 macrodomain Ligand efficiency

Topological Polar Surface Area (TPSA) Advantage Over the Core Scaffold for Membrane Permeability

The predicted topological polar surface area (TPSA) of the target compound is 68.46 Ų, compared to 50.44 Ų for the unsubstituted core scaffold 3-(pyrrolidin-3-yl)-1,3-oxazolidin-2-one (CAS 1247189-10-1) . A TPSA of 68.46 Ų falls within the generally accepted range for oral bioavailability (<140 Ų) and approaches the threshold for blood-brain barrier penetration (<70–90 Ų) [1]. The core scaffold's lower TPSA (50.44 Ų) may confer higher passive membrane permeability but lacks the indole pharmacophore required for target engagement in many systems. No experimental logP or permeability data are available for either compound.

Drug design CNS penetration Physicochemical profiling

Crystallographic Template Availability from the Structurally Related NSP3 Macrodomain Ligand RFU

The closest structurally characterized analog, RFU, has been solved in complex with the SARS-CoV-2 NSP3 macrodomain at 1.05 Å resolution (PDB 5SRS), providing a high-resolution template for the binding mode of the oxazolidinone-pyrrolidine-indole scaffold within the Mac1 active site [1]. The target compound differs from RFU by substitution of the 7-fluoro-pyrimido[4,5-b]indole system with a simpler 1H-indole-5-carbonyl group, which may alter hydrogen bonding with the adenosine-binding pocket. The PNAS study (Gahbauer et al., 2023) reports low- to sub-micromolar Mac1 affinity for several oxazolidinone-containing scaffolds, though specific IC₅₀ values for the target compound are not reported [2]. This crystallographic template enables structure-guided optimization of the target compound for Mac1-targeted antiviral discovery.

Structure-based drug design SARS-CoV-2 Fragment-based screening

IL-6 Signaling Blockade Potential Inferred from Structurally Related Oxazolidinone-Indole Hybrids

Oxazolidinone-indole hybrids have demonstrated IL-6 signaling blockade: compound 4d (structure undisclosed but described as an oxazolidinone-indole derivative) exhibited an IC₅₀ of 5.9 μM in a STAT3-luciferase reporter assay in HepG2 cells, outperforming the natural product (+)-Madindoline A (IC₅₀ = 21 μM) by 3.6-fold [1]. The target compound shares the oxazolidinone-indole scaffold architecture but with a distinct linkage (pyrrolidine-amide vs. variable linker in the reported series). No direct activity data exist for CAS 2310157-35-6. This class-level evidence suggests potential for IL-6 pathway modulation but requires compound-specific validation.

Immuno-oncology Cytokine inhibition Inflammation

Highest-Confidence Application Scenarios for 3-[1-(1H-Indole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one Based on Available Evidence


Structure-Based Optimization of SARS-CoV-2 NSP3 Macrodomain (Mac1) Inhibitors

The target compound can serve as a scaffold-hopping starting point for Mac1 inhibitor development, leveraging the 1.05 Å crystal structure of the closely related ligand RFU (PDB 5SRS) [1]. The substitution of the 7-fluoro-pyrimido[4,5-b]indole system with a 1H-indole-5-carbonyl group reduces molecular weight by 12.3% and eliminates the fluorine atom, potentially improving synthetic tractability. Researchers should prioritize obtaining co-crystal structures and binding affinity measurements (e.g., DSF, ITC, or FP assays) before making any potency claims. The associated PNAS publication provides a validated experimental framework for Mac1 inhibitor characterization [2].

Chemical Probe for Oxazolidinone-Indole Pharmacophore Mapping in IL-6/STAT3 Pathway Studies

Given the demonstrated IL-6 signaling blockade by structurally related oxazolidinone-indole hybrids (compound 4d IC₅₀ = 5.9 μM vs. Madindoline A IC₅₀ = 21 μM), the target compound represents a novel chemotype for probing the IL-6/STAT3 axis [3]. Its simplified indole-5-carbonyl substitution pattern (compared to the pyrimidoindole of RFU) may offer a cleaner SAR profile for dissecting the contribution of the indole moiety to STAT3 inhibition. Procurement is justified for academic screening campaigns where broad kinome and cytokine pathway profiling is planned.

Synthetic Building Block for Diversified Oxazolidinone-Pyrrolidine Libraries

As a pre-functionalized oxazolidinone-pyrrolidine scaffold bearing a reactive indole NH and a stable amide linkage, the target compound (MW 299.32, melting point 133 °C) is suitable as a late-stage diversification intermediate. The indole 5-position can undergo electrophilic substitution, while the oxazolidinone ring can serve as a chiral auxiliary or be further modified. This contrasts with the unsubstituted core scaffold (CAS 1247189-10-1), which requires additional N-acylation steps to introduce target-binding pharmacophores [4].

Negative Control or Comparator for Oxazolidinone-Based Antibacterial Selectivity Profiling

Unlike linezolid and other oxazolidinone antibiotics that require a 5-(S)-acetamidomethyl group for ribosomal 50S subunit binding, the target compound lacks this critical substituent [4]. This makes it a suitable negative control in antibacterial assays to confirm that observed activity is not due to nonspecific oxazolidinone-mediated effects. Procurement for this purpose is limited to laboratories conducting mechanistic antibacterial studies with defined oxazolidinone compound sets.

Quote Request

Request a Quote for 3-[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.